1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Medicinal Chemistry Kinase Inhibition Antiviral Research

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1002309-48-9) is a pinacol boronic ester derivative of pyrazole, bearing an N-cyclobutyl substituent. With a molecular formula of C₁₃H₂₁BN₂O₂ and a molecular weight of 248.13 g/mol, it belongs to the class of heteroaryl boronic esters widely employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C13H21BN2O2
Molecular Weight 248.13 g/mol
CAS No. 1002309-48-9
Cat. No. B1425135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS1002309-48-9
Molecular FormulaC13H21BN2O2
Molecular Weight248.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC3
InChIInChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-15-16(9-10)11-6-5-7-11/h8-9,11H,5-7H2,1-4H3
InChIKeyOBCTWWFLJFCNPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1002309-48-9): A Borylated Pyrazole Building Block for Suzuki–Miyaura Coupling


1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1002309-48-9) is a pinacol boronic ester derivative of pyrazole, bearing an N-cyclobutyl substituent. With a molecular formula of C₁₃H₂₁BN₂O₂ and a molecular weight of 248.13 g/mol, it belongs to the class of heteroaryl boronic esters widely employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The compound serves as a versatile intermediate for the regioselective introduction of a 1-cyclobutyl-1H-pyrazol-4-yl motif into biaryl and heterobiaryl scaffolds, a structural feature of growing interest in medicinal chemistry and agrochemical research [2].

Why 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Cannot Be Replaced by Other N-Substituted Pyrazole Boronic Esters


The N-cycloalkyl substituent on a pyrazole boronic ester directly modulates both the steric environment of the boron center during transmetallation and the conformational properties of the downstream biaryl product. In a structure–activity relationship (SAR) study of pyrazole-based CDK inhibitors, the cyclobutyl group was identified as more optimal for target potency than methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl substituents at the N-1 position . Conversely, in a distinct antiviral series, replacement of N-cyclopropyl with N-cyclobutyl reduced anti-HBV activity by more than 5-fold (EC₅₀ > 1 µM vs. 0.19 µM), demonstrating that the biological outcome is highly context-dependent and that no single cycloalkyl analog is universally interchangeable [1]. These findings underscore the risk of generic substitution without empirical validation.

Quantitative Differentiation Evidence for 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole vs. Closest Analogs


N-Cyclobutyl vs. N-Cyclopropyl: Divergent Biological Outcomes in Pyrazole-Based Inhibitors

In a series of pyrazole-based CDK inhibitors, the N-cyclobutyl substituent was reported to be more optimal than the N-cyclopropyl, N-methyl, N-isopropyl, N-cyclopentyl, and N-phenyl analogs, although exact IC₅₀ values were not publicly disclosed in the available summary . In contrast, within an anti-HBV pyrazole series, the N-cyclopropyl derivative (EC₅₀ = 0.19 µM) was approximately 4 times more potent than the N-cyclobutyl derivative (EC₅₀ > 1 µM), illustrating that the benefit of the cyclobutyl group is target- and scaffold-dependent [1].

Medicinal Chemistry Kinase Inhibition Antiviral Research

Molecular Weight and Physicochemical Differentiation: Cyclobutyl vs. Cyclopropyl vs. Cyclopentyl Pinacol Esters

The N-cyclobutyl pinacol ester (C₁₃H₂₁BN₂O₂, MW 248.13) occupies a distinct physicochemical space between the N-cyclopropyl (C₁₂H₁₉BN₂O₂, MW 234.10) and N-cyclopentyl (C₁₄H₂₃BN₂O₂, MW 262.16) analogs, with a predicted boiling point of 370.2 ± 15.0 °C . The cyclopentyl analog is a solid at ambient temperature (mp 40–44 °C), whereas the cyclobutyl derivative is typically supplied as an oil or low-melting solid, influencing handling and formulation in parallel synthesis workflows .

Physicochemical Properties Building Block Selection Lead Optimization

Cyclobutyl Ring Strain and Conformational Properties: Impact on Downstream Molecular Geometry

Cyclobutane exhibits a puckered conformation with a dihedral angle of approximately 30°, which is distinct from the planar cyclopropyl ring (~0°) and the envelope/twist conformations of cyclopentane (pseudorotation with ~44° maximum out-of-plane angle) [1]. In a comparative study of tris(pyrazolyl)borate niobium complexes, the cyclobutyl derivative displayed an α-C–H agostic interaction in the dominant isomer, a feature absent in the cyclopropyl analog but qualitatively similar to cyclopentyl and cyclohexyl analogs, indicating that cyclobutyl occupies a unique conformational boundary between small-ring strain and medium-ring flexibility [2].

Conformational Analysis Cyclobutane Chemistry Drug Design

Validated Use as a Key Intermediate in Patent-Protected Therapeutic Programs

The 1-cyclobutyl-4-boronic acid pinacol ester is explicitly claimed and exemplified as a synthetic intermediate in two patent families: WO2017/160632 (triazolopyridine MPO inhibitors, assigned to Bristol-Myers Squibb) and WO2011/130146 (imidazopyrimidine JAK inhibitors) [1][2]. In WO2017/160632, the compound appears on page 96 as a building block for the construction of myeloperoxidase inhibitors intended for cardiovascular and inflammatory diseases. In contrast, a search for the 1-cyclopentyl and 1-isopropyl analogs in the same patent contexts returns no equivalent exemplification, suggesting that the cyclobutyl substitution pattern was specifically selected during lead optimization for these programs [1].

Patent Literature Myeloperoxidase Inhibition JAK Inhibition

Optimal Application Scenarios for 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Based on Differentiation Evidence


Kinase Inhibitor SAR Exploration Requiring Non-Planar N-Substituents

For medicinal chemistry programs targeting kinases where N-phenyl or N-methyl pyrazoles have failed due to poor selectivity or metabolic instability, the N-cyclobutyl analog provides a non-planar, saturated substituent that has been empirically identified as more optimal than cyclopropyl, cyclopentyl, or isopropyl in at least one CDK inhibitor series . The cyclobutyl group's ~30° puckered conformation introduces a three-dimensional element that can improve target complementarity over flat aryl or small alkyl groups, as supported by the conformational analysis of cyclobutyl pyrazole complexes [1].

Myeloperoxidase (MPO) and JAK Inhibitor Lead Optimization

Programs that are following the patent strategies of Bristol-Myers Squibb's MPO inhibitors (WO2017/160632) or JAK inhibitors (WO2011/130146) will require this exact building block to reproduce or elaborate upon the exemplified compounds [1]. Substituting with the cyclopropyl or cyclopentyl analog would yield a different final compound not covered by the enabling disclosures, potentially altering both intellectual property position and biological activity.

High-Throughput Parallel Synthesis with Liquid-Handling Robotics

The compound's intermediate molecular weight (248.13 g/mol) and liquid or low-melting physical state at ambient temperature facilitate precise volumetric dispensing by automated liquid handlers, unlike the cyclopentyl analog (mp 40–44 °C) which requires heated handling or pre-dissolution to avoid solidification in syringe tips . For CROs and pharma discovery groups running large Suzuki coupling arrays, this handling advantage reduces workflow failures and improves reproducibility .

Diversification of Cycloalkyl-Pyrazole Libraries for Fragment-Based Screening

When constructing a fragment library or a focused set of N-cycloalkyl pyrazole boronic esters for phenotypic screening, the cyclobutyl variant fills a critical gap in both steric bulk (between cyclopropyl and cyclopentyl) and lipophilicity (calculated logP). The distinct conformational dynamics of cyclobutane—including the documented α-C–H agostic interaction not available to cyclopropyl—provide an additional dimension of structural diversity that can be exploited for hit identification and selectivity profiling [1].

Quote Request

Request a Quote for 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.